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Executive Summary: The Stability-Potency Nexus
Carboxyatractylate (CAT) is not merely "another inhibitor"; it is the gold-standard tool for

locking the mitochondrial ADP/ATP carrier (AAC) in the cytoplasmic-open state (c-state).[1]

Critical Warning: CAT is structurally unstable. It spontaneously decarboxylates into

Atractyloside (ATR) under specific conditions.[1] ATR is approximately 10-fold less potent than

CAT.

If your IC50 values are shifting or your binding kinetics appear "slow," you are likely no longer

working with CAT, but with a degraded mixture of CAT and ATR.[1] This guide focuses on

preserving the carboxyl group essential for high-affinity binding.
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Module 1: Reagent Integrity & Troubleshooting
Q: Why are my inhibition curves shifting to the right
(lower potency) over time?
A: You are likely observing the in situ decarboxylation of CAT into Atractyloside.

The structural difference between CAT and ATR is a single carboxyl group at the C4 position of

the atractyligenin core. This carboxyl group provides a critical electrostatic interaction with the

AAC, conferring CAT’s nanomolar affinity.[1]

The Degradation Trigger: Exposure to acidic pH (< 7.0) or elevated temperatures (> 25°C)

accelerates the loss of CO₂.[1]

The Result: Transformation into ATR, which competes for the same site but with significantly

faster off-rates.[1]

Visualizing the Failure Mode
The following diagram illustrates the degradation pathway you must prevent.
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Figure 1: The decarboxylation pathway.[1] Loss of the carboxyl group converts high-affinity CAT

into lower-affinity ATR.

Q: How should I solubilize CAT to prevent this
degradation?
Protocol: The "Cold-Neutral" Preparation Do not follow generic "dissolve in DMSO" advice

blindly. CAT is typically supplied as a potassium salt (dipotassium or tripotassium), which is
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highly water-soluble.[1]

Solvent: Use sterile, nuclease-free water or HEPES-buffered saline (pH 7.4).

Avoid: Acidic buffers (Acetate, Citrate).[1]

Avoid: 100% DMSO if possible, as hygroscopic DMSO can become acidic over time if not

high-grade.[1]

Concentration: Prepare a high-concentration stock (e.g., 10 mM) to minimize hydrolysis

effects.

Storage: Aliquot immediately into single-use volumes. Flash freeze in liquid nitrogen. Store at

-20°C.

Never refreeze a thawed aliquot.

Module 2: Experimental Optimization
Q: When should I use CAT versus Bongkrekic Acid
(BKA)?
A: This choice depends entirely on the conformational state you wish to study. The AAC cycles

between two states: c-state (facing cytoplasm) and m-state (facing matrix).[1][2][3]

Comparative Inhibitor Data
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Feature
Carboxyatractylate
(CAT)

Atractyloside (ATR)
Bongkrekic Acid
(BKA)

Target State
c-state (Cytoplasmic

Open)

c-state (Cytoplasmic

Open)
m-state (Matrix Open)

Binding Site
Intermembrane space

side

Intermembrane space

side
Matrix side

Permeability
Impermeable

(requires intact pore)
Impermeable Permeable (at low pH)

Affinity (Kd) ~5–10 nM (Very Tight)
~100–500 nM

(Moderate)
~10–50 nM (Tight)

Reversibility Effectively Irreversible Reversible Effectively Irreversible

Q: How do I validate that CAT has successfully locked
the carrier?
A: Use the Thermal Shift Assay (TSA) or Proteolysis Protection Assay.

Mechanism: When CAT binds, it locks the AAC rigid.[1] This rigidity significantly increases

the melting temperature (Tm) of the protein compared to the apo-state.

Validation Step:

Incubate mitochondria/AAC with CAT (10 µM) for 10 mins on ice.

Perform a thermal ramp.

Success Criteria: You should observe a Tm shift of +15°C to +20°C relative to the

unliganded carrier. If the shift is only +5°C, your CAT has likely degraded to ATR.[1]

Mechanism of Action Diagram
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Figure 2: CAT mechanism. It intercepts the cycling carrier and locks it in the c-state, preventing

ADP entry into the matrix.[1]

Module 3: Safe Handling & Disposal
Q: What are the specific disposal codes for CAT?
A: CAT is a Category 1 Acute Toxin. It does not have a specific named entry in the EPA P-list or

U-list, but it falls under the strict "Toxic Solids" classification for transport and disposal.

Hazards:

Nephrotoxicity: Targets proximal tubule cells.

Hepatotoxicity: Induces massive necrosis.
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Hypoglycemia: Blocks gluconeogenesis.

Disposal Workflow
DO NOT attempt to chemically neutralize CAT with bleach or strong acids/bases in the lab.

Chemical treatment may trigger decarboxylation (creating ATR) or incomplete degradation,

leaving active toxin.[1] Incineration is the only validated disposal method.
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Figure 3: Mandatory disposal workflow for Carboxyatractylate.[1]

Emergency Protocol: Accidental Exposure
Skin Contact: Wash immediately with soap and water for 15 minutes. CAT is polar; water is

the best solvent for removal.

Ingestion:Medical Emergency. Do not induce vomiting. Transport to ER immediately. Provide

the SDS to the physician, specifically noting "Mitochondrial ADP/ATP Carrier Inhibitor" to
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guide supportive care (no specific antidote exists; treatment is symptomatic for metabolic

acidosis and organ failure).[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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